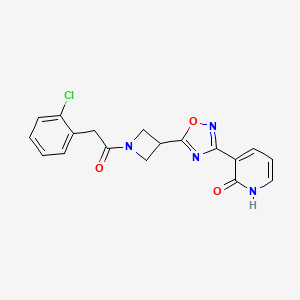![molecular formula C17H10Cl3N5O B2899430 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-28-6](/img/structure/B2899430.png)
3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as CDPPB and is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. This results in an increase in the signaling cascade downstream of the receptor and ultimately leads to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly mediated through the activation of mGluR5. This activation leads to an increase in intracellular calcium levels, activation of various signaling pathways, and ultimately leads to changes in neuronal excitability and synaptic plasticity. These effects have been linked to the potential therapeutic effects of the compound in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one in lab experiments is its specificity for mGluR5. This allows for the selective activation of this receptor and the study of its downstream effects. However, one of the limitations of using this compound is its potential off-target effects on other receptors or signaling pathways. This can complicate the interpretation of the results and requires careful experimental design and controls.
未来方向
There are several future directions for the study of 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one. One direction is the development of more potent and selective positive allosteric modulators of mGluR5 for use in clinical settings. Another direction is the study of the role of mGluR5 in various physiological processes such as addiction and pain. Additionally, the use of this compound in combination with other compounds or therapies may lead to improved therapeutic outcomes in various neurological disorders.
合成方法
The synthesis of 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves the reaction of 2,4-dichlorobenzylamine with 3-chlorophenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4,5-diamino-1H-pyrazole in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, this compound has shown promising results in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In chemistry, this compound has been used as a tool to study the structure and function of mGluR5. In biology, this compound has been used to study the role of mGluR5 in various physiological processes such as learning and memory.
属性
IUPAC Name |
3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-1-3-13(6-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-4-5-12(19)7-14(10)20/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSABIWORCUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
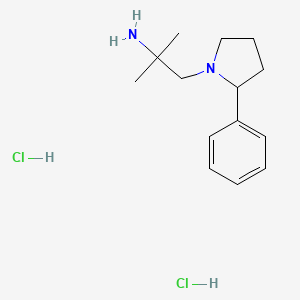
![1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2899348.png)
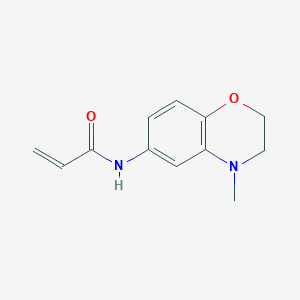
![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)
![N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide](/img/structure/B2899352.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2899355.png)
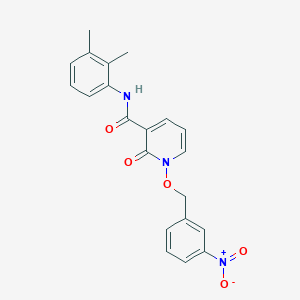
![9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2899358.png)
![(4-Methoxyphenyl){2-[(4-methylphenyl)amino]pteridin-4-yl}amine](/img/structure/B2899360.png)
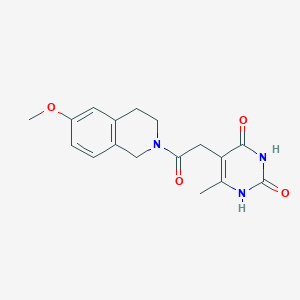

![N-({2'-methoxy-[1,1'-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide](/img/structure/B2899365.png)
